molecular formula C15H13N3OS2 B2919624 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476460-12-5

2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2919624
CAS RN: 476460-12-5
M. Wt: 315.41
InChI Key: FZNYIJCKUDXRMO-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Glutaminase Inhibitors

Compounds structurally related to 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide have been explored for their role as glutaminase inhibitors, which can attenuate cancer cell growth. A study by Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing that certain truncated analogs retained potency while offering improved solubility and in vitro and in vivo efficacy against lymphoma cells (Shukla et al., 2012).

Optoelectronic Properties

Research on thiazole-based polythiophenes, including compounds with structural similarities to 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide, has shown promising optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers for electrochemical polymerization, which demonstrated notable optical band gaps and switching times, indicating potential applications in electronic devices (Camurlu & Guven, 2015).

Anticancer Activity

Derivatives of 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for their anticancer activity. Çevik et al. (2020) developed novel 1,3,4-thiadiazole derivatives and tested them against various cancer cell lines, with some compounds showing promising cytotoxic activity, highlighting their potential as anticancer agents (Çevik et al., 2020).

Heterocyclic Compound Synthesis

The synthesis of polyfunctionally substituted heterocyclic compounds derived from related precursors, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been studied for their antitumor activities. Shams et al. (2010) explored various synthetic pathways leading to diverse heterocyclic derivatives, many of which exhibited significant antiproliferative activity against different human cancer cell lines (Shams et al., 2010).

properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-5-2-3-7-12(10)14-17-18-15(21-14)16-13(19)9-11-6-4-8-20-11/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNYIJCKUDXRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

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